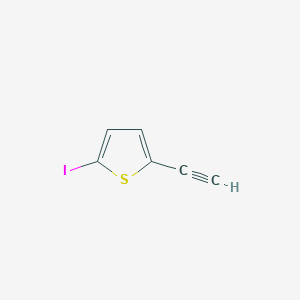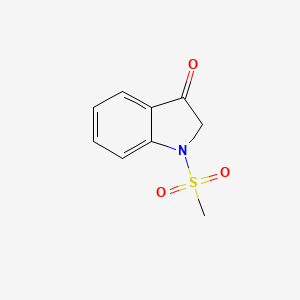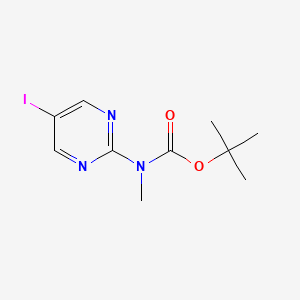
1-(6-Bromocinnolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromocinnolin-3-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO It is a derivative of cinnoline, a heterocyclic aromatic organic compound The presence of a bromine atom at the 6th position and an ethanone group at the 1st position of the cinnoline ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromocinnolin-3-yl)ethanone typically involves the bromination of cinnoline derivatives. One common method is the bromination of 3-cinnolinyl ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromocinnolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(6-Bromocinnolin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Bromocinnolin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom and ethanone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, making it a useful compound in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Bromoquinolin-3-yl)ethanone: Similar structure but with a quinoline ring instead of a cinnoline ring.
1-(6-Bromopyridin-3-yl)ethanone: Contains a pyridine ring.
1-(6-Bromo-2-chloroquinolin-3-yl)ethanone: Contains additional chlorine substitution.
Uniqueness
1-(6-Bromocinnolin-3-yl)ethanone is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
1-(6-bromocinnolin-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrN2O/c1-6(14)10-5-7-4-8(11)2-3-9(7)12-13-10/h2-5H,1H3 |
Clé InChI |
IEFQZHMEAIOLFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NN=C2C=CC(=CC2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)


![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)



![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)

![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
